Product packaging for 6-Propoxy-1H-benzo[d]imidazole(Cat. No.:)

6-Propoxy-1H-benzo[d]imidazole

Cat. No.: B12827513
M. Wt: 176.21 g/mol
InChI Key: ODUZTYPOZMJGGM-UHFFFAOYSA-N
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Description

6-Propoxy-1H-benzo[d]imidazole ( 1239340-33-0) is a benzimidazole derivative of significant interest in pharmaceutical research and development . Benzimidazoles are aromatic heterocyclic compounds characterized by the fusion of a benzene ring with an imidazole ring, a structure that serves as a critical building block for numerous therapeutic agents . This compound is specifically recognized in the scientific community as Albendazole EP Impurity I, a known impurity and metabolite of the anthelmintic drug Albendazole . As such, it is an essential reference standard for analytical research, playing a crucial role in quality control and ensuring the purity of pharmaceutical products. Researchers utilize this compound to study metabolic pathways, develop analytical methods for impurity profiling, and investigate the stability of drug substances . The molecular formula for this compound is C10H13N3O, and it has a molecular weight of 191.23 g/mol . The presence of the propoxy substituent on the benzimidazole scaffold influences its physicochemical properties, which can be a subject of structure-activity relationship (SAR) studies. The broader benzimidazole class to which this compound belongs has demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties, making it a privileged structure in medicinal chemistry . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B12827513 6-Propoxy-1H-benzo[d]imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

6-propoxy-1H-benzimidazole

InChI

InChI=1S/C10H12N2O/c1-2-5-13-8-3-4-9-10(6-8)12-7-11-9/h3-4,6-7H,2,5H2,1H3,(H,11,12)

InChI Key

ODUZTYPOZMJGGM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)N=CN2

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Benzimidazole (B57391) Cyclocondensation and Ring Formation

The formation of the benzimidazole ring system is most classically achieved through the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions and heat. semanticscholar.orgcolab.wsrsc.orgadichemistry.com For the synthesis of 6-Propoxy-1H-benzo[d]imidazole, the required precursor is 4-propoxy-o-phenylenediamine.

The general mechanism proceeds in several steps:

N-Acylation: Initially, one of the amino groups of the o-phenylenediamine derivative performs a nucleophilic attack on the carbonyl carbon of a carboxylic acid (or its derivative, such as an aldehyde or orthoester). In the presence of an acid catalyst, the carbonyl group is protonated, increasing its electrophilicity and facilitating the attack. adichemistry.com

Intramolecular Cyclization: The resulting N-acyl intermediate undergoes an intramolecular cyclization. The second amino group attacks the amide carbonyl carbon, leading to the formation of a five-membered heterocyclic intermediate. adichemistry.com

Dehydration: The final step is a dehydration (elimination of a water molecule) from the cyclic intermediate, which leads to the aromatization of the imidazole (B134444) ring, yielding the stable benzimidazole product. rsc.org

When an aldehyde is used instead of a carboxylic acid, the reaction is often referred to as the Weidenhagen synthesis. The mechanism involves the formation of a Schiff base (imine) intermediate, followed by cyclization and subsequent oxidation or dehydrogenation to form the aromatic benzimidazole ring. semanticscholar.orgrsc.org

Modern synthetic protocols often employ various catalysts to improve reaction efficiency, yield, and conditions. mdpi.com These catalysts can activate the carbonyl compound or facilitate the dehydrogenation step.

Table 1: Catalytic Systems for Benzimidazole Synthesis
Catalyst SystemReactantsKey Mechanistic RoleReference
Supported Gold Nanoparticles (e.g., Au/CeO₂)o-phenylenediamine and aldehydeActivates unsaturated bonds, promoting cyclization of the imine intermediate. mdpi.com
Cobalt Nanocomposite (e.g., CoOₓ@NC-800)o-phenylenediamine and aldehydeCatalyzes the dehydrogenation of the dihydrobenzimidazole intermediate. nih.gov
Lewis Acids (e.g., ZrCl₄, Er(OTf)₃)o-phenylenediamine and orthoester/aldehydeActivates the carbonyl/orthoester for nucleophilic attack by the amine. mdpi.com
Nano-Fe₂O₃o-phenylenediamine and aldehydeFacilitates the reaction in an aqueous medium, likely by activating the reactants. nih.gov
NH₂-MIL-125(Ti) MOFo-phenylenediamine and aldehydeActs as an oxidant-free catalyst where the substrate adsorbs to Ti⁴⁺ sites, initiating the reaction. rsc.org

Investigation of Post-Synthetic Modifications and Derivatization Reactions

Once the this compound core is formed, it can undergo further chemical modifications. The most common reactions involve the secondary amine (-NH-) of the imidazole ring, which is nucleophilic.

N-Alkylation and N-Acylation: The hydrogen atom on the N-1 position is acidic and can be deprotonated by a base (like NaH) to form a benzimidazolide (B1237168) anion. nih.gov This anion is a potent nucleophile and readily reacts with various electrophiles.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents results in the formation of 1-alkyl-6-propoxy-1H-benzo[d]imidazole derivatives. nih.govnih.gov The regioselectivity of this reaction (N-1 vs. N-3) is a key consideration, although for a symmetrically substituted benzene (B151609) ring, these positions are equivalent. In substituted benzimidazoles, the choice of base and solvent can influence which nitrogen is alkylated. nih.govd-nb.info

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-acyl derivatives. This reaction is often reversible under certain conditions. d-nb.info

Electrophilic Substitution on the Benzene Ring: The benzene portion of the benzimidazole molecule can undergo electrophilic aromatic substitution, although the imidazole ring, being electron-rich, can complicate reactivity. The existing propoxy group is an ortho-, para-directing and activating group. However, the positions on the benzene ring are not equivalent. The C4 and C7 positions are adjacent to the imidazole ring, while the C5 position is meta to the propoxy group. The C5 position is generally the most susceptible to electrophilic attack due to activation from the propoxy group.

Table 2: Potential Derivatization Reactions of this compound
Reaction TypeReagentsPotential ProductNotes
N-AlkylationBase (e.g., NaH), Alkyl Halide (R-X)1-Alkyl-6-propoxy-1H-benzo[d]imidazoleA common and high-yielding modification. nih.gov
N-AcylationAcyl Chloride (RCOCl), Base1-Acyl-6-propoxy-1H-benzo[d]imidazoleIntroduces a carbonyl functional group. d-nb.info
NitrationHNO₃/H₂SO₄6-Propoxy-5-nitro-1H-benzo[d]imidazoleThe propoxy group directs the incoming nitro group primarily to the C5 position.
HalogenationBr₂/FeBr₃ or NBS5-Bromo-6-propoxy-1H-benzo[d]imidazoleBromination would likely occur at the C5 position.

Fragmentation Pathways and Proposed Mechanisms in Analytical Techniques

Mass spectrometry (MS) is a crucial tool for the structural elucidation of organic molecules. Under electron ionization (EI), this compound would undergo characteristic fragmentation based on its structure. The molecular ion (M•+) would be observed, and its subsequent fragmentation can be predicted based on the stability of the resulting ions and neutral losses.

Proposed Fragmentation Pathways:

Loss of Propene: A common fragmentation pathway for alkoxy aromatic compounds is the loss of an alkene via a McLafferty-type rearrangement, if a gamma-hydrogen is available, or through other rearrangements. For the propoxy group, this would involve the transfer of a hydrogen atom to the oxygen, followed by the elimination of a neutral propene molecule (CH₃CH=CH₂), a loss of 42 Da. This would result in a stable radical cation of 6-hydroxy-1H-benzo[d]imidazole.

Alpha-Cleavage (Loss of Ethyl Radical): Cleavage of the C-C bond alpha to the oxygen atom is a characteristic fragmentation for ethers. libretexts.org This would involve the loss of an ethyl radical (•CH₂CH₃), a loss of 29 Da, leading to the formation of a stable oxonium ion.

Benzimidazole Core Fragmentation: The benzimidazole nucleus itself has characteristic fragmentation patterns. A primary fragmentation is the loss of hydrogen cyanide (HCN), a loss of 27 Da, from the imidazole ring. journalijdr.com This often occurs after initial side-chain cleavages.

Loss of Propoxy Radical: Direct cleavage of the Ar-O bond can lead to the loss of a propoxy radical (•OCH₂CH₂CH₃), a loss of 59 Da.

These pathways can occur sequentially, leading to a complex mass spectrum with multiple fragment ions.

Table 3: Proposed Key Fragments in the EI-Mass Spectrum of this compound (Molecular Weight: 176.22 g/mol)
m/z ValueProposed Ion StructureNeutral LossMass Loss (Da)
176[M]•+ (Molecular Ion)-0
147[M - C₂H₅]⁺•C₂H₅ (Ethyl radical)29
134[M - C₃H₆]•+C₃H₆ (Propene)42
117[M - OC₃H₇]⁺•OC₃H₇ (Propoxy radical)59
107[M - C₃H₆ - HCN]•+C₃H₆ + HCN69

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 6-Propoxy-1H-benzo[d]imidazole, a combination of ¹H and ¹³C NMR would provide a complete picture of its carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) ring, the protons of the propoxy side chain, and the N-H proton of the imidazole (B134444) ring. The chemical shifts are influenced by the electron-donating nature of the propoxy group and the aromaticity of the heterocyclic system.

The propoxy group would exhibit three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a sextet for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-OCH₂-) protons directly attached to the oxygen atom.

The benzimidazole ring protons would present a more complex pattern. Due to the substitution at the 6-position, the protons at positions 4, 5, and 7 would give rise to specific signals. The N-H proton of the imidazole ring is expected to appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-2~8.0s
H-4~7.5d
H-5~6.9dd
H-7~7.2d
N-H~12.0br s
-OCH₂-~4.0t
-CH₂-~1.8sextet
-CH₃~1.0t

Note: Predicted values are based on analogous benzimidazole structures and standard substituent effects. s = singlet, d = doublet, dd = doublet of doublets, t = triplet, br s = broad singlet.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom in the benzimidazole ring and the propoxy side chain. The chemical shifts of the aromatic carbons are influenced by the propoxy substituent and the nitrogen atoms in the imidazole ring.

The carbons of the propoxy group will appear in the upfield region of the spectrum. The benzimidazole ring carbons will resonate at lower fields due to their aromatic nature. The presence of the electron-donating propoxy group at the C-6 position will cause a shielding effect, shifting the signals of C-6 and the ortho- and para-related carbons to a higher field compared to unsubstituted benzimidazole.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~141
C-3a~135
C-4~115
C-5~100
C-6~158
C-7~120
C-7a~140
-OCH₂-~70
-CH₂-~22
-CH₃~10

Note: Predicted values are based on analogous benzimidazole structures and standard substituent effects.

Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. For benzimidazole derivatives, ssNMR is particularly useful for investigating phenomena such as tautomerism and polymorphism. beilstein-journals.orgnih.govbeilstein-journals.org In the solid state, the prototropic tautomerism between the two nitrogen atoms of the imidazole ring can be slowed down or "blocked," allowing for the distinct observation of the two tautomeric forms. beilstein-journals.orgnih.govbeilstein-journals.org

For this compound, ssNMR could be employed to:

Determine the predominant tautomer in the crystalline state.

Identify and characterize different polymorphic forms, which may have distinct physical properties.

Study the hydrogen bonding network in the solid state, which plays a crucial role in the packing of the molecules in the crystal lattice.

Mass Spectrometry (MS) for Molecular Information and Isotopic Abundance

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of this compound. The expected molecular formula for this compound is C₁₀H₁₂N₂O.

Table 3: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated m/z
[M+H]⁺C₁₀H₁₃N₂O⁺177.1022
[M+Na]⁺C₁₀H₁₂N₂ONa⁺199.0842
[M-H]⁻C₁₀H₁₁N₂O⁻175.0877

The fragmentation pattern in MS/MS experiments would likely involve the loss of the propoxy group or fragments thereof, providing further structural confirmation.

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LCMS would be the method of choice for the analysis of this compound in complex mixtures, such as reaction monitoring or in biological matrices.

The LC component would separate the target compound from other components in the sample based on its polarity. The MS detector would then provide a mass spectrum of the eluting compound, confirming its identity and allowing for quantification. The use of a tandem mass spectrometer (LC-MS/MS) would enhance selectivity and sensitivity, which is particularly important for trace-level analysis.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy is a critical tool for identifying functional groups and probing the dynamics of molecular vibrations within this compound. Techniques such as Infrared (IR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy provide detailed information about the vibrational modes of the molecule.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the characteristic vibrational modes of the functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of the benzimidazole core and the propoxy substituent.

Key vibrational bands for the benzimidazole ring system include the N-H stretching vibration, which typically appears as a broad band in the 3400-3200 cm⁻¹ region due to hydrogen bonding. The C=N and C=C stretching vibrations of the fused imidazole and benzene (B151609) rings are observed in the 1650-1450 cm⁻¹ range. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear in the 900-650 cm⁻¹ region, providing information about the substitution pattern of the benzene ring.

The propoxy group (-O-CH₂CH₂CH₃) introduces additional characteristic bands. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl and methylene groups are expected between 2960 and 2850 cm⁻¹. The C-O-C (ether) stretching vibration typically results in a strong absorption band in the 1260-1000 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3400-3200 (broad) N-H stretching Imidazole
3100-3000 C-H stretching (sp²) Aromatic
2960-2850 C-H stretching (sp³) Propoxy group
1620-1580 C=N stretching Imidazole
1500-1400 C=C stretching Aromatic
1260-1000 C-O stretching Propoxy ether

Note: The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions in the solid state.

Raman Spectroscopy Applications

Raman spectroscopy serves as a complementary technique to IR spectroscopy for analyzing the vibrational structure of this compound. It is particularly sensitive to vibrations of non-polar bonds and symmetric molecular motions. The Raman spectrum would be expected to show strong signals for the aromatic ring's C=C stretching and ring-breathing vibrations.

For benzimidazole derivatives, characteristic Raman bands are often observed between 1600 and 1000 cm⁻¹. researchgate.net These bands are useful for confirming the structure of the heterocyclic core. The propoxy side chain would also produce characteristic C-H stretching and bending modes.

Furthermore, Surface-Enhanced Raman Spectroscopy (SERS) is a powerful application used for studying benzimidazole derivatives. scispace.comresearchgate.net This technique can significantly enhance the Raman signal, allowing for the detection of trace amounts of the compound and providing insights into its adsorption mechanism on metallic surfaces. scispace.com The SERS spectra of benzimidazoles often reveal how the molecule orients itself on the substrate, for instance, through the π-electrons of the aromatic ring or via the nitrogen atoms. scispace.comresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis absorption and fluorescence spectroscopy are employed to investigate the electronic transitions within this compound. The UV-Vis spectrum of benzimidazole derivatives typically displays strong absorption bands in the ultraviolet region, arising from π→π* electronic transitions within the conjugated aromatic system. nih.govresearchgate.net

For this compound, absorption maxima are expected between 250 and 360 nm. The presence of the electron-donating propoxy group attached to the benzene ring may cause a slight red shift (bathochromic shift) in the absorption bands compared to the unsubstituted benzimidazole. The solvent environment can also influence the position and intensity of these absorption bands.

Many benzimidazole derivatives are known to exhibit fluorescence, making them useful in various applications, including as fluorescent probes. nih.gov Upon excitation at a wavelength corresponding to an absorption band, this compound would be expected to emit light at a longer wavelength (Stokes shift). The fluorescence emission spectrum provides information about the electronic structure of the excited state and can be sensitive to the local environment, such as solvent polarity.

Table 2: Expected Electronic Absorption Data for this compound

Technique Expected λ_max (nm) Associated Electronic Transition
UV-Vis Absorption ~250-280 π→π* (Benzene ring)
UV-Vis Absorption ~300-360 π→π* (Benzimidazole system)

Note: λ_max values are estimates based on related benzimidazole structures and can vary with solvent and concentration.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state.

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction study of this compound would provide precise data on bond lengths, bond angles, and torsion angles, confirming its molecular geometry. jsac.or.jpresearchgate.net Analysis of benzimidazole derivatives frequently shows the core benzimidazole unit to be nearly planar. mdpi.comresearchgate.net The propoxy chain would exhibit conformational flexibility.

The crystal would be characterized by its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. This information is fundamental to understanding the solid-state properties of the compound.

Table 3: Common Crystal Systems and Space Groups for Benzimidazole Derivatives

Crystal System Common Space Group Reference Example
Monoclinic P2₁/c 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one mdpi.com
Monoclinic P2₁/n 1-(Propa-1,2-dienyl)-1H-benzo(d)imidazole-2-carbaldehyde jsac.or.jp

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is governed by a network of non-covalent intermolecular interactions. nih.gov A key interaction in many 1H-benzimidazole crystals is the hydrogen bond between the N-H group of one molecule and the imine nitrogen (C=N) of a neighboring molecule. mdpi.com This N-H···N interaction typically leads to the formation of infinite chains or centrosymmetric dimers. nih.govmdpi.com

Table 4: Typical Intermolecular Interactions in Benzimidazole Crystals

Interaction Type Donor-Acceptor Typical Distance (Å) / Angle (°) Resulting Motif
Hydrogen Bond N-H ··· N D-A: 2.8-3.0 Å, Angle: >150° Chains, Dimers
π-π Stacking Benzimidazole Ring ··· Benzimidazole Ring Centroid-Centroid: 3.5-4.0 Å Stacked columns

Based on the conducted searches, there is a significant lack of specific theoretical and computational studies focused solely on this compound. While the synthesis of this compound is mentioned in the literature, detailed analyses corresponding to the requested outline subsections could not be located.

The search results allude to computational methods like Density Functional Theory (DFT) being used for related, but structurally distinct, benzimidazole derivatives or their complexes google.comgoogleapis.com. For instance, DFT calculations were mentioned for an N-heterocyclic carbene-gold-chloride complex related to a derivative of this compound, but not for the compound itself google.comgoogleapis.com.

Consequently, it is not possible to provide thorough, informative, and scientifically accurate content with specific data tables and detailed research findings for the following sections as they pertain directly to this compound:

Theoretical and Computational Chemistry Studies

Computational Prediction and Validation of Spectroscopic Data

Without specific studies on 6-Propoxy-1H-benzo[d]imidazole, generating an article that adheres to the strict content and outline requirements is not feasible without resorting to speculation or presenting irrelevant data from other compounds.

Molecular Modeling of Structural Recognition and Binding Site Interactions (Non-Clinical Focus)

Computational chemistry and molecular modeling are indispensable tools for elucidating the structural basis of molecular recognition between small molecules and their biological targets. For the 1H-benzo[d]imidazole scaffold, these studies provide critical insights into the binding modes, interaction energies, and specific molecular forces that govern ligand-receptor complex formation. While research focusing exclusively on this compound is limited, extensive theoretical studies on closely related 6-substituted benzimidazole (B57391) derivatives offer a robust framework for understanding its potential binding site interactions. These in silico investigations reveal how substitutions on the benzimidazole core, particularly at the 6-position, modulate binding affinity and specificity.

Detailed Research Findings from Analog Studies

Molecular docking simulations performed on derivatives of the 1H-benzo[d]imidazole core have identified key interactions that stabilize the ligand within protein binding pockets. A notable theoretical study investigated the binding of 6-(1H-benzimidazole)-2-naphthalenol (a compound with a bulky substituent at the 6-position) and its derivatives with Human Serum Albumin (HSA), a common protein used in binding studies. nih.gov This research provides a valuable model for understanding how the 6-position of the benzimidazole ring participates in molecular interactions.

The simulations identified a specific binding site on HSA, where the benzimidazole derivatives are inserted into an aromatic cage. nih.gov The interactions are predominantly hydrophobic and van der Waals forces, with specific amino acid residues forming the binding cavity. For instance, the 6-(1H-benzimidazole)-2-naphthalenol derivative with a cyano group (BIN-T-CN) demonstrated the highest affinity for an active center formed by residues including CYS448, ASN295, ARG218, LYS444, PRO447, TYR452, and VAL455. nih.gov The binding energy (ΔGb) for this derivative was calculated to be -9.9 kcal/mol, with a corresponding inhibition constant (Ki) of 1.00 μM. nih.gov Other derivatives showed slightly lower affinities, with binding energies around -9.1 to -9.2 kcal/mol. nih.gov These findings underscore the sensitivity of binding affinity to the nature of the substituent at the 6-position.

Table 1: Molecular Docking Results of 6-(1H-benzimidazole)-2-naphthalenol Derivatives with Human Serum Albumin (HSA) nih.gov
Compound DerivativeBinding Energy (ΔGb) (kcal/mol)Inhibition Constant (Ki) (μM)Key Interacting Residues
BIN-T–CN-9.91.00CYS448, ASN295, ARG218, LYS444, PRO447, TYR452, VAL455
BIN-T–OH-9.21.57LYS199, LYS195, LEU198, VAL455, ASN295, ARG218, LYS444, TRP214
BIN-T (unsubstituted)-9.22.53LYS199, LYS195, LEU198, VAL455, ASN295, ARG218, LYS444, ASP451

Further computational studies on other 6-substituted-1H-benzimidazole derivatives have reinforced the importance of this position for achieving high binding affinity. A molecular docking study screening s-triazine derivatives bearing a 6-substituted benzimidazole moiety against Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) identified compounds with strong binding interactions. researchgate.net The most potent compounds exhibited binding affinities of -10.8 and -10.5 Kcal/mol. researchgate.net These strong interactions were attributed to favorable electrostatic and hydrophobic contacts within the receptor's active site, including a carbon-hydrogen bond with the amino acid residue HIS1026. researchgate.net

The propoxy group in this compound, consisting of a flexible three-carbon alkyl chain connected via an ether linkage, would be expected to participate significantly in hydrophobic interactions within a protein's binding pocket. The oxygen atom can also act as a hydrogen bond acceptor, potentially forming a key interaction with donor residues like tyrosine, serine, or asparagine in a binding site. Comparative molecular field analysis (CoMFA) on a set of 1H-benzimidazole derivatives has suggested that antiamoebic activity is favored by steric bulk at position 5 of the benzimidazole ring, which is structurally analogous to the 6-position, further highlighting the role of substituents at this location in molecular recognition. nih.gov

Table 2: Summary of Docking Studies on Various Benzimidazole Derivatives
Compound SeriesProtein TargetReported Binding Energy / ScoreKey Interactions / Findings
6-Substituted Benzimidazole-s-triazinesVEGFR2-10.8 kcal/molElectrostatic and hydrophobic interactions; C-H bond with HIS1026. researchgate.net
Substituted BenzimidazolesMtb KasA-7.36 kcal/molDocking confirmed experimental antitubercular results. nih.gov
1,2-disubstituted BenzimidazolesLung Cancer Protein (1M17)-6.6 kcal/molDemonstrated the best binding affinity among the series. nih.gov
2-Phenyl BenzimidazoleCOX Receptor (1CX2)-7.1 kcal/molShowed higher binding affinity compared to 2-methyl derivative.

Advanced Applications in Materials Science and Chemical Technologies Non Biological Focus

Potential in Functional Polymers and High-Temperature Materials

There is no available research data on the incorporation or use of 6-Propoxy-1H-benzo[d]imidazole in the development of functional polymers or high-temperature materials. The inherent thermal stability of the benzimidazole (B57391) ring system makes it a candidate for such applications, but specific studies involving the 6-propoxy derivative have not been reported.

Exploration in Sensor Technology and Molecular Recognition Elements

Specific research on the application of this compound in sensor technology or as a molecular recognition element is not present in the current scientific literature. The benzimidazole scaffold is of interest in molecular recognition due to its hydrogen bonding capabilities and aromatic structure. For instance, studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have explored their role as positive allosteric modulators of the GABA-A receptor, highlighting the potential for molecular recognition. nih.gov However, these findings are not directly applicable to this compound and its potential in chemical sensing applications remains unexplored.

Future Research Directions and Methodological Challenges

Development of Novel and Sustainable Synthetic Routes for Benzimidazole (B57391) Scaffolds

The synthesis of benzimidazole derivatives has traditionally involved the condensation of o-phenylenediamines with carboxylic acids or their derivatives under harsh conditions, often requiring high temperatures and strong acids. Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and environmental benignity. chemmethod.com Future research pertinent to 6-Propoxy-1H-benzo[d]imidazole must focus on adopting and optimizing these sustainable practices.

A significant challenge lies in adapting existing green protocols to achieve high selectivity and yield for the 6-propoxy derivative. Key areas for exploration include:

Catalyst Development: The use of heterogeneous, recyclable catalysts is a cornerstone of green synthesis. Research should explore novel catalytic systems such as metal-loaded alginate hydrogel beads, ZnO nanoparticles, and various Lewis acids which have proven effective for other benzimidazoles. nih.govnih.govsemanticscholar.org

Green Solvents: Moving away from toxic organic solvents is critical. Promising alternatives that warrant investigation include water, polyethylene glycol (PEG), and Deep Eutectic Solvents (DES). chemmethod.commdpi.comnih.gov A novel approach involves using a DES formed from a reactant itself, such as o-phenylenediamine (B120857) and choline chloride, which can act as both the solvent and a reagent. nih.gov

Energy-Efficient Methods: Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for benzimidazole formation. chemmethod.comorganic-chemistry.org Optimizing these conditions for the synthesis of this compound could offer a more efficient production route.

Table 1: Examples of Sustainable Synthetic Methods for Benzimidazole Scaffolds

Catalyst/System Solvent Conditions Key Advantages
Ammonium (B1175870) Chloride (NH₄Cl) Ethanol (B145695) 80-90°C Economically viable, simple procedure.
Ceric Ammonium Nitrate (CAN) PEG - Low catalyst loading, recyclable solvent. chemmethod.com
Deep Eutectic Solvent (DES) Solvent-free 80°C High yields, reactant acts as medium. nih.gov
Zinc Acetate Solvent-free Room Temp Mild, neutral conditions, inexpensive catalyst. chemmethod.com
Cu(II)-Alginate Hydrogel Beads Water-Ethanol Room Temp Recyclable catalyst, mild conditions, high yields. nih.gov
ZnO Nanoparticles Ethanol 70°C High yield, short reaction time, recyclable catalyst. nih.gov

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and In-situ Analysis

Understanding reaction kinetics and mechanisms is fundamental to optimizing synthetic processes. Traditional offline analysis (TLC, GC/MS) provides snapshots, but real-time, in-situ monitoring offers a continuous view of the reaction progress, identifying intermediates and byproducts as they form. nih.gov A significant methodological challenge is the development of non-invasive analytical tools that can function within the reaction vessel.

Future research should aim to:

Develop Specific Probes: Design and synthesize spectroscopic probes, potentially based on fluorescent N-heterocyclic dyes, that can selectively interact with reactants, intermediates, or the final this compound product, leading to a measurable change in their optical properties (e.g., color or fluorescence). mdpi.comrsc.org

Implement Advanced Spectroscopy: Utilize advanced, label-free techniques to monitor the reaction directly. For instance, coherent degenerate infrared-infrared-visible sum frequency generation vibrational spectroscopy has been shown to be a powerful probe for monitoring charge transfer active sites in heterocycles in situ and in real time. rsc.org

Utilize NMR for Mechanistic Insights: While standard for final product characterization, NMR spectroscopy can also be a tool for mechanistic studies. For example, specific chemical shifts in ¹³C NMR have been used as probes to differentiate between isomeric products formed in reactions involving heterocyclic compounds. mdpi.com

Table 2: Spectroscopic Techniques for Characterization and Potential In-situ Analysis

Technique Information Provided Application to this compound
¹H NMR Elucidates the proton environment and structural connectivity. Confirmation of propoxy group and aromatic substitution pattern. ijpsr.comnih.gov
¹³C NMR Reveals the carbon framework of the molecule. Identification of C=N carbon and differentiation of isomers. nih.govmdpi.com
Mass Spectrometry (MS) Determines molecular weight and fragmentation patterns. Confirmation of molecular formula and structural integrity. nih.gov
FT-IR Spectroscopy Identifies functional groups present in the molecule. Detection of N-H and C-O stretching vibrations.
In-situ Probes Real-time concentration of species, reaction kinetics. Future development for monitoring cyclization and functionalization. mdpi.comrsc.org

Multiscale Computational Modeling of Complex Chemical Systems

Computational modeling is an indispensable tool for predicting molecular properties and guiding experimental design. For a molecule like this compound, methods like Density Functional Theory (DFT) can predict electronic structures, HOMO-LUMO gaps, and reactivity indices, offering insights into its stability and potential applications. nih.govresearchgate.netmdpi.com Molecular dynamics (MD) simulations can further explore its behavior over time in complex environments. nih.govnih.gov

The primary challenge is to accurately model complex systems where both quantum effects and environmental interactions are significant. This requires moving beyond single-method simulations to more sophisticated multiscale models. researchgate.net Future computational studies should focus on:

Hybrid QM/MM Models: Implementing Quantum Mechanics/Molecular Mechanics (QM/MM) approaches to study this compound in a complex environment, such as on a metal surface or within a polymer matrix. frontiersin.org This would allow for a highly accurate description of the electronic interactions at the interface (QM region) while efficiently modeling the bulk environment (MM region).

Predicting Material Properties: Using DFT to calculate properties relevant to material science, such as polarizability and hyperpolarizability, to predict potential for non-linear optical (NLO) applications. mdpi.com

Structure-Property Relationships: Systematically modeling a series of related benzimidazole derivatives to establish clear structure-property relationships. For example, computational studies can reveal how varying the substituent at the C2 position, while keeping the 6-propoxy group, modulates the electronic and adsorption properties, guiding the synthesis of next-generation materials. nih.gov

Table 3: Computational Methods and Their Application to Benzimidazole Systems

Method Predicted Properties Relevance for this compound
Density Functional Theory (DFT) EHOMO, ELUMO, Energy Gap (ΔE), Dipole Moment (μ), Electronegativity (χ), Hardness (η) Predicts chemical reactivity, stability, and suitability as a corrosion inhibitor or electronic material. researchgate.net
Molecular Dynamics (MD) Conformational stability, protein-ligand interactions, system dynamics over time. Simulates behavior in a solvated system or at an interface. nih.gov
QM/MM Reaction mechanisms, excited states, and interactions in complex environments. Provides a highly accurate model for interactions with surfaces or biological macromolecules. frontiersin.org
QSAR Quantitative Structure-Activity Relationship. Correlates structural features with specific activities (e.g., inhibition efficiency). nih.gov

Exploration of Emerging Non-Biological Material Applications for Functionalized Benzimidazoles

While the benzimidazole scaffold is renowned for its medicinal applications, its unique electronic and structural properties make it a compelling candidate for materials science. researchgate.netrsc.org The introduction of a 6-propoxy group can modulate properties like solubility, hydrophobicity, and electronic distribution, potentially enhancing performance in non-biological applications.

Future research should systematically explore the utility of this compound and its derivatives in areas such as:

Corrosion Inhibition: Benzimidazole derivatives are effective corrosion inhibitors for metals like steel and copper in various aggressive media. nih.govresearchgate.netnih.gov The propoxy group may enhance the formation of a protective hydrophobic layer on the metal surface. Research should involve electrochemical studies and surface analysis to quantify its inhibition efficiency.

Optical and Electronic Materials: Functionalized benzimidazoles have been investigated for use in organic light-emitting diodes (OLEDs), as fluorescent materials, and in solar cells. researchgate.net The specific electronic properties of this compound should be characterized to assess its potential as a component in such devices.

Chemosensors: The electron-rich benzimidazole core can be functionalized to create optical chemosensors that detect specific ions or molecules through changes in fluorescence or color. rsc.orgresearchgate.net The 6-propoxy scaffold could serve as a new platform for designing selective sensors.

Table 4: Non-Biological Material Applications of Benzimidazole Derivatives

Application Area Function Potential Role of 6-Propoxy Group
Corrosion Inhibition Forms a protective film on metal surfaces. nih.govnih.gov May enhance hydrophobicity and surface adsorption.
Organic Electronics (OLEDs) Charge transport and luminescent material. researchgate.net Modifies electronic band gap and solid-state packing.
Photovoltaics Hole-transport layer in perovskite solar cells. researchgate.net Influences energy levels and film morphology.
Fluorescent Materials Fluorophores with tunable properties. utexas.edu Alters emission wavelength and quantum yield.
Non-Linear Optics (NLO) Materials with high hyperpolarizability. nih.govresearchgate.net Modifies molecular dipole and electronic response.

Design of Next-Generation Functionalized Benzimidazole Scaffolds with Tunable Properties

The benzimidazole core is a "privileged scaffold," meaning its structure is amenable to modification at multiple positions (N1, C2, C5, C6) to fine-tune its properties for specific functions. researchgate.netnih.gov The compound this compound represents a single data point in a vast chemical space. A forward-looking research strategy involves using this compound as a template for creating new generations of materials with precisely controlled characteristics.

The design process should be iterative and guided by structure-property relationship (SPR) studies, integrating synthesis, characterization, and computational modeling. Key design strategies include:

Molecular Hybridization: Covalently linking the this compound core to other functional motifs (e.g., other heterocycles like oxadiazole or triazole, or organometallic complexes) to create hybrid materials with synergistic or entirely new properties. nih.gov

Computational-Guided Design: Employing the computational models discussed in section 8.3 to predict the properties of designed, yet-to-be-synthesized molecules. This in-silico screening can prioritize synthetic targets with the highest probability of possessing desired characteristics, saving significant time and resources. nih.gov

Table 5: Key Positions for Functionalization on the Benzimidazole Scaffold

Position Types of Substituents Properties Tuned
N1 Alkyl, Aryl, Acyl, Heterocyclic groups Solubility, steric hindrance, hydrogen bonding capability, biological targeting. nih.govresearchgate.net
C2 Aryl, Heteroaryl, Alkyl, Amino groups Electronic properties (π-conjugation), coordination sites, molecular shape. nih.govresearchgate.net
C5 / C6 Electron-donating/withdrawing groups, halogens Modulates the electronics of the entire aromatic system, influences reactivity and photophysical properties. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Propoxy-1H-benzo[d]imidazole, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as condensation reactions between substituted benzimidazole precursors and alkoxy reagents. For example, using DMF as a solvent and Pd/C catalysts under hydrogenation conditions can enhance yields, as demonstrated in analogous imidazole derivative syntheses . Reaction parameters like temperature (e.g., 50–80°C) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of benzimidazole to propylating agent) are critical for minimizing side products. Purification via column chromatography with silica gel (ethyl acetate/hexane gradients) is recommended .

Q. How can spectroscopic techniques (NMR, IR, HRMS) be effectively utilized to characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks by comparing chemical shifts to structurally similar compounds. For instance, the propoxy group’s –OCH2– protons typically resonate at δ 3.5–4.0 ppm, while aromatic protons in the benzimidazole core appear at δ 7.0–8.5 ppm .
  • IR : Confirm the presence of the propoxy ether (C–O–C stretch at ~1100 cm⁻¹) and NH groups (broad peak at ~3200 cm⁻¹) .
  • HRMS : Validate molecular weight with <2 ppm error to confirm purity and structural integrity .

Advanced Research Questions

Q. How can density functional theory (DFT) models be applied to predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Use hybrid functionals like B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices for nucleophilic/electrophilic sites. Incorporate exact-exchange terms (e.g., Becke’s 1993 functional) to improve thermochemical accuracy . For correlation energy, the Colle-Salvetti formula modified for gradient expansions provides reliable results for heterocyclic systems . Validate computational predictions against experimental UV-Vis or cyclic voltammetry data .

Q. What strategies resolve contradictions between experimental and computational data on the compound’s bioactivity or reaction mechanisms?

  • Methodological Answer :

  • QSAR/RFR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and electron-donating/withdrawing effects of substituents. Random Forest Regression (RFR) can identify key variables influencing bioactivity discrepancies .
  • Experimental Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to control variables. For mechanistic studies, use isotopic labeling (e.g., deuterated propoxy groups) to trace reaction pathways .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for specific biological targets (e.g., EGFR)?

  • Methodological Answer :

  • Molecular Docking : Perform in-silico docking (AutoDock Vina or Schrödinger) using EGFR crystal structures (PDB ID: 1M17). Prioritize derivatives with halogen (e.g., –Cl) or electron-withdrawing groups at the benzimidazole 2-position, which enhance binding affinity by forming hydrogen bonds with Lys745 and hydrophobic interactions with Leu788 .
  • ADMET Analysis : Use SwissADME to predict pharmacokinetic properties (e.g., BBB permeability, CYP inhibition). Derivatives with –CF3 or –OCH3 substituents often show improved metabolic stability .

Q. What experimental and computational approaches are recommended for analyzing substituent effects on the compound’s stability and solubility?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure thermal decomposition temperatures to assess stability. Propoxy groups generally increase thermal resistance compared to methyl/ethyl analogs .
  • Solubility Prediction : Use COSMO-RS simulations with parameters like Hansen solubility parameters. Experimental validation via shake-flask method in PBS or DMSO/water mixtures is critical .

Data Analysis and Reporting

Q. How should researchers document synthetic protocols and spectral data to ensure reproducibility?

  • Methodological Answer :

  • Detailed Synthetic Logs : Report reaction times, temperatures, and purification methods (e.g., "refluxed in DMF for 12 h at 80°C, purified via silica gel chromatography").
  • Spectral Repositories : Deposit raw NMR, IR, and HRMS data in public databases (e.g., ChemSpider) with accession codes. Cross-reference melting points and retention factors (Rf) with literature values .

Q. What statistical methods are appropriate for analyzing dose-response or catalytic activity data in studies involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit dose-response curves using the Hill equation (GraphPad Prism) to calculate IC50/EC50 values.
  • Principal Component Analysis (PCA) : Reduce dimensionality of catalytic activity datasets (e.g., turnover frequency vs. temperature) to identify dominant variables .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/oral exposure.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow guidelines for halogenated waste if applicable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.